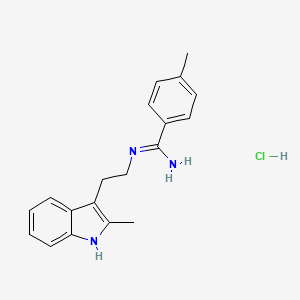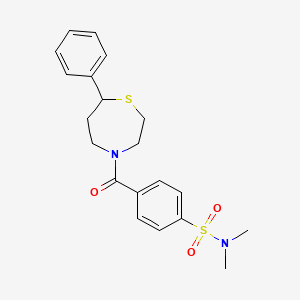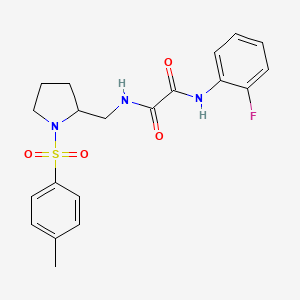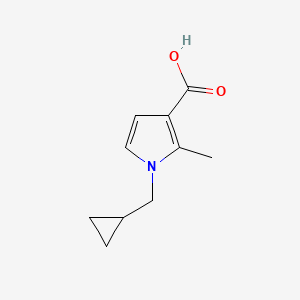![molecular formula C14H23N3OS B2465105 (E)-N-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]-4-(dimethylamino)but-2-enamide CAS No. 2411325-99-8](/img/structure/B2465105.png)
(E)-N-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]-4-(dimethylamino)but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]-4-(dimethylamino)but-2-enamide, also known as MTT, is a synthetic compound that has been widely used in scientific research. MTT is a thiazolyl blue tetrazolium bromide compound that is commonly used to measure cell viability and proliferation in various cell-based assays.
Mechanism of Action
(E)-N-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]-4-(dimethylamino)but-2-enamide is reduced by mitochondrial enzymes in viable cells to formazan, which produces a purple color that can be quantified by spectrophotometry. The reduction of (E)-N-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]-4-(dimethylamino)but-2-enamide to formazan is dependent on the activity of mitochondrial enzymes, which are only present in viable cells. Therefore, the amount of formazan produced is directly proportional to the number of viable cells in a culture.
Biochemical and Physiological Effects:
(E)-N-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]-4-(dimethylamino)but-2-enamide does not have any known biochemical or physiological effects on cells. It is a non-toxic compound that is only metabolized by mitochondrial enzymes in viable cells.
Advantages and Limitations for Lab Experiments
(E)-N-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]-4-(dimethylamino)but-2-enamide has several advantages over other cell viability assays. It is a simple and rapid assay that can be performed in a microplate format, making it suitable for high-throughput screening. (E)-N-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]-4-(dimethylamino)but-2-enamide is also more sensitive than other assays, such as trypan blue exclusion and lactate dehydrogenase release assays. However, (E)-N-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]-4-(dimethylamino)but-2-enamide has some limitations. It can only be used to measure cell viability in viable cells, and it cannot distinguish between different types of cell death, such as necrosis and apoptosis.
Future Directions
(E)-N-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]-4-(dimethylamino)but-2-enamide has been widely used in scientific research for several decades, and new applications for this compound continue to emerge. Some future directions for (E)-N-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]-4-(dimethylamino)but-2-enamide include the development of new derivatives that can be used for specific applications, such as measuring mitochondrial function or detecting oxidative stress. Additionally, new methods for analyzing (E)-N-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]-4-(dimethylamino)but-2-enamide data, such as machine learning algorithms, may provide new insights into cellular processes and drug discovery. Finally, the development of new technologies, such as microfluidic devices, may enable the use of (E)-N-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]-4-(dimethylamino)but-2-enamide in new applications, such as point-of-care diagnostics.
Synthesis Methods
(E)-N-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]-4-(dimethylamino)but-2-enamide can be synthesized by reacting 2-mercaptothiazoline with tert-butyl acrylate in the presence of a base. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to form (E)-N-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]-4-(dimethylamino)but-2-enamide. The purity of (E)-N-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]-4-(dimethylamino)but-2-enamide can be improved by recrystallization from ethanol.
Scientific Research Applications
(E)-N-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]-4-(dimethylamino)but-2-enamide has been widely used in scientific research as a colorimetric assay to measure cell viability and proliferation in various cell-based assays. (E)-N-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]-4-(dimethylamino)but-2-enamide is converted by mitochondrial enzymes in viable cells to formazan, which produces a purple color that can be quantified by spectrophotometry. This assay is commonly used to evaluate the cytotoxicity of drugs, test the effects of growth factors and cytokines on cell proliferation, and screen for potential anticancer agents.
properties
IUPAC Name |
(E)-N-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]-4-(dimethylamino)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3OS/c1-14(2,3)13-16-11(10-19-13)9-15-12(18)7-6-8-17(4)5/h6-7,10H,8-9H2,1-5H3,(H,15,18)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBOEJNHSKAPJM-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=CS1)CNC(=O)C=CCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=NC(=CS1)CNC(=O)/C=C/CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-benzyl-2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2465022.png)

![2-(2-Bromo-4-fluorophenyl)-1-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2465026.png)

![(11bS)-N-(2-Benzoyl-4-chlorophenyl)-3,5-4H-Dinaphth[2,1-c:1',2'-e]azepine-4-acetamide](/img/structure/B2465031.png)

![2-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-amine](/img/structure/B2465034.png)



![(5E)-5-[(4,5-dibromofuran-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B2465040.png)


![N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-4-methoxybenzamide](/img/structure/B2465043.png)